molecular formula C15H21IN2S B14714333 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide CAS No. 21241-68-9

2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide

Cat. No.: B14714333
CAS No.: 21241-68-9
M. Wt: 388.3 g/mol
InChI Key: DANVIHPKWFBTPE-UHFFFAOYSA-M
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Description

2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide is an organic compound with a complex structure that includes a thiazolium ring, an ethyl group, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide typically involves a multi-step process. One common method includes the reaction of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-thiazolium chloride with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium compounds.

Scientific Research Applications

2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.

    Poly [2-(dimethylamino)ethyl methacrylate]: Used in drug delivery systems and antimicrobial applications.

    Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.

Uniqueness

2-(p-(Dimethylamino)phenyl)-5-ethyl-3,4-dimethyl-thiazolium iodide stands out due to its unique combination of a thiazolium ring and dimethylamino phenyl group, which imparts distinct chemical reactivity and potential for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

21241-68-9

Molecular Formula

C15H21IN2S

Molecular Weight

388.3 g/mol

IUPAC Name

4-(5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide

InChI

InChI=1S/C15H21N2S.HI/c1-6-14-11(2)17(5)15(18-14)12-7-9-13(10-8-12)16(3)4;/h7-10H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

DANVIHPKWFBTPE-UHFFFAOYSA-M

Canonical SMILES

CCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-]

Origin of Product

United States

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